molecular formula C20H27N3O3S B2855861 N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1211397-58-8

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2855861
CAS No.: 1211397-58-8
M. Wt: 389.51
InChI Key: DHQICLNTQYGTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide is an organic compound characterized by its complex structure. It consists of a dimethylamino group, a phenylethyl sulfonamide moiety, and an isobutyramide functional group. These contribute to its diverse chemical reactivity and application potential in various fields such as chemistry, biology, and industry.

Mechanism of Action

In the context of their use as antibiotics, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. In general, care should be taken when handling any chemical compound to avoid exposure and prevent harm .

Future Directions

The future research directions for this compound would likely depend on its specific properties and potential applications. Given the widespread use of sulfonamides in medicine, one possible area of research could be exploring its potential use as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide involves multiple steps:

  • Step 1: Formation of Dimethylamino-Phenylethyl Group

    • Reacting dimethylamine with phenylethyl bromide under basic conditions.

    • Solvent: Anhydrous ethanol.

    • Temperature: 0-5°C to room temperature.

  • Step 2: Sulfonamide Formation

    • Condensation of the dimethylamino-phenylethyl compound with p-aminobenzenesulfonyl chloride.

    • Solvent: Dichloromethane.

    • Temperature: Room temperature to reflux conditions.

    • Catalyst: Pyridine.

  • Step 3: Isobutyramide Formation

    • Coupling the resulting sulfonamide with isobutyryl chloride.

    • Solvent: Tetrahydrofuran (THF).

    • Base: Triethylamine.

Industrial Production Methods

For industrial-scale production, these reactions are optimized in terms of yield and purity using advanced techniques:

  • Continuous flow reactors for improved reaction control.

  • High-performance liquid chromatography (HPLC) for purification.

  • Automation of reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation Reactions

    • Converts the amine group into an amine oxide using hydrogen peroxide.

  • Reduction Reactions

    • Reduces the sulfonamide group to a sulfone under reducing conditions, typically using sodium borohydride.

  • Substitution Reactions

    • Nucleophilic substitution reactions at the dimethylamino group, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

  • Amine oxides, sulfones, and substituted derivatives are major products, with potential for varied applications.

Scientific Research Applications

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide has found extensive use in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.

  • Biology: In studying enzyme inhibition and protein binding due to its specific interaction capabilities.

  • Medicine: Potential therapeutic applications for its amine and sulfonamide groups, which show activity against certain bacteria and enzymes.

  • Industry: Used in the development of materials with unique properties, including polymers and resins.

Comparison with Similar Compounds

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide stands out among similar compounds due to its unique structure and reactivity. Compared with compounds like:

  • N-(4-(dimethylamino)phenyl)sulfonamide: Lacks the phenylethyl group, resulting in different reactivity and applications.

  • N-(2-(dimethylamino)-2-phenylethyl)isobutyramide: Lacks the sulfonamide group, which changes its interaction profile.

  • N-(4-phenylethylsulfamoylphenyl)isobutyramide: Lacks the dimethylamino group, which affects its chemical behavior.

Anything more specific you’d like to dive into about this compound?

Properties

IUPAC Name

N-[4-[[2-(dimethylamino)-2-phenylethyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15(2)20(24)22-17-10-12-18(13-11-17)27(25,26)21-14-19(23(3)4)16-8-6-5-7-9-16/h5-13,15,19,21H,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQICLNTQYGTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.